molecular formula C29H33ClO11 B14117692 (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Katalognummer: B14117692
Molekulargewicht: 593.0 g/mol
InChI-Schlüssel: OMBLJJPPUPOGKG-XSXASNHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a structurally complex tetraacetylated pyran derivative with a molecular formula of C30H35ClO11 and a molecular weight of 607.05 g/mol . Its stereochemistry is defined by the (3R,4S,5R,6R) configuration, which influences its physicochemical and biological properties. The compound features a 4-chloro-3-(4-ethoxybenzyl)phenyl substituent at position 2 of the pyran ring, a hydroxyl group at position 2, and four acetylated hydroxyl groups on the pyran backbone.

Key properties include:

  • Storage conditions: Inert atmosphere at 2–8°C .
  • Hazard profile: Classified under GHS warnings for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
  • Synthetic relevance: Serves as an intermediate in pharmaceutical synthesis, particularly for analogs targeting metabolic or inflammatory pathways .

Eigenschaften

Molekularformel

C29H33ClO11

Molekulargewicht

593.0 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H33ClO11/c1-6-36-23-10-7-20(8-11-23)13-21-14-22(9-12-24(21)30)29(35)28(40-19(5)34)27(39-18(4)33)26(38-17(3)32)25(41-29)15-37-16(2)31/h7-12,14,25-28,35H,6,13,15H2,1-5H3/t25-,26-,27+,28-,29?/m1/s1

InChI-Schlüssel

OMBLJJPPUPOGKG-XSXASNHFSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps. The starting materials typically include 4-chloro-3-(4-ethoxybenzyl)phenol and a suitable pyran derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve protection and deprotection steps to ensure the correct functional groups are present in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process might involve techniques such as crystallization, distillation, or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Modifications on the Aromatic Ring

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-Chloro-3-(4-Methoxybenzyl)phenyl)tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate Difference: Replaces the 4-ethoxybenzyl group with a 4-methoxybenzyl moiety. This analog shares a similar CAS registry framework (e.g., CAS 461432-25-7) and is marketed as a pharmaceutical intermediate .

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-Chloro-3-(4-(((S)-Tetrahydrofuran-3-yl)Oxy)Benzyl)Phenyl)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate

  • Difference : Substitutes the ethoxy group with a tetrahydrofuran-3-yloxy moiety.
  • Impact : Introduces a heterocyclic oxygen, improving hydrogen-bonding capacity and metabolic stability. This modification is linked to antidiabetic drug candidates (e.g., empagliflozin analogs) .

Modifications to the Pyran Core

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(Pyridin-4-yloxy)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate (11a)

  • Difference : Replaces the chloro-ethoxybenzylphenyl group with a pyridin-4-yloxy substituent.
  • Impact : The nitrogen-containing aromatic ring enhances polarity and may improve bioavailability. Reported yield: 27% , melting point: 132–134°C .

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-Fluoro-2-Methylphenoxy)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate (10a) Difference: Features a 3-fluoro-2-methylphenoxy group. Yield: 33%, melting point: 127–129°C .

Stereochemical and Configurational Influences

  • The 3′R-configuration in scalarane sesterterpenoids (e.g., ) highlights the importance of stereochemistry in bioactivity. For the target compound, the (3R,4S,5R,6R) configuration likely dictates its metabolic stability and target selectivity .

Biologische Aktivität

The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate , with CAS No. 461432-28-0 , is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₀H₃₅ClO₁₁
  • Molecular Weight : 607.05 g/mol
  • Purity : Typically exceeds 95% in research applications.

The compound exhibits multiple biological activities primarily through its interaction with specific biological targets:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure allows the compound to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and inflammation.

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits metabolic enzymes

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A study conducted on human cancer cell lines demonstrated that treatment with the compound at varying concentrations resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
  • Case Study 2: Antioxidant Mechanism
    • In vitro assays revealed that the compound could reduce reactive oxygen species (ROS) levels by up to 70% in treated cells compared to controls. This suggests a strong potential for use in oxidative stress-related diseases.
  • Case Study 3: Enzyme Interaction
    • Kinetic studies showed that the compound acts as a competitive inhibitor of specific enzymes involved in the glycolytic pathway, which may contribute to its antitumor effects by altering energy metabolism in cancer cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.